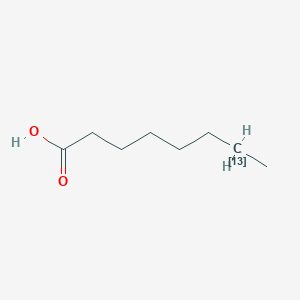
(713C)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Octanal: Octanoic acid can be synthesized by the oxidation of octanal using oxidizing agents such as potassium permanganate or nitric acid.
N-Hexylmalonic Acid Method: This method involves the synthesis of octanoic acid from N-hexylmalonic acid.
Oxidative Dehydrogenation of N-Octanol: Octanoic acid can also be prepared by the oxidative dehydrogenation of N-octanol.
Industrial Production Methods:
Oxidation of Alkenes or Organometallic Compounds: Industrially, octanoic acid is produced by the oxidation of the corresponding alkene or organometallic compounds using suitable oxidizing agents.
Extraction from Plant and Animal Fats and Oils: A more prominent source of octanoic acid is its extraction from plant and animal fats and oils.
化学反応の分析
Types of Reactions:
Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.
Reduction: It can be reduced to form octanol.
Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reactions: Alcohols in the presence of acid catalysts can be used for esterification reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Substitution: Esters of octanoic acid.
科学的研究の応用
Chemistry:
- Octanoic acid is used in the production of esters, which are incorporated in perfumes and dyes .
- It is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are used in the production of PVC heat stabilizers .
Biology:
- Octanoic acid has been shown to have antimicrobial properties, making it effective against harmful bacteria and yeast such as Candida albicans .
Medicine:
- It is used as a dietary supplement and is considered a medium-chain triglyceride (MCT). It has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .
Industry:
作用機序
Octanoic acid exerts its effects through several mechanisms:
Antimicrobial Action: It disrupts the cell membranes of bacteria and yeast, leading to cell lysis and death.
Induction of Ketosis: As a medium-chain triglyceride, octanoic acid is rapidly metabolized in the liver to produce ketone bodies, which can be used as an alternative energy source by the brain and other tissues.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Octanoic acid activates PPARα, which plays a role in the regulation of lipid metabolism.
類似化合物との比較
Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.
Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.
Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.
Uniqueness of Octanoic Acid:
- Octanoic acid has a unique balance of hydrophobic and hydrophilic properties due to its eight-carbon chain, making it more soluble in organic solvents compared to shorter-chain fatty acids like caproic acid .
- Its antimicrobial properties are more pronounced compared to heptanoic acid and nonanoic acid .
- Octanoic acid is more effective in inducing ketosis compared to longer-chain fatty acids due to its rapid metabolism in the liver .
特性
CAS番号 |
287111-23-3 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
145.20 g/mol |
IUPAC名 |
(713C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |
InChIキー |
WWZKQHOCKIZLMA-VQEHIDDOSA-N |
不純物 |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
異性体SMILES |
C[13CH2]CCCCCC(=O)O |
正規SMILES |
CCCCCCCC(=O)O |
沸点 |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
密度 |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
引火点 |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
melting_point |
61 to 62 °F (NTP, 1992) 16.5 °C |
物理的記述 |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
関連するCAS |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
溶解性 |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
蒸気圧 |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)
![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)

![Methyl (1r,2s)-2-(Hydroxycarbamoyl)-1-{4-[(2-Methylquinolin-4-Yl)methoxy]benzyl}cyclopropanecarboxylate](/img/structure/B10759024.png)
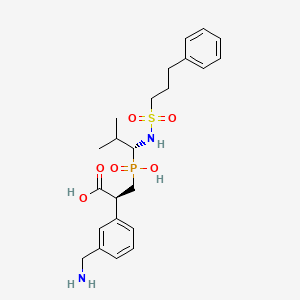
![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)
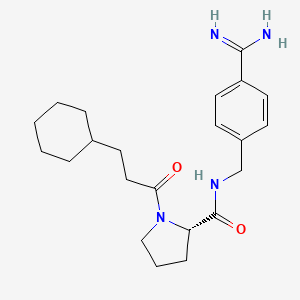
![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)
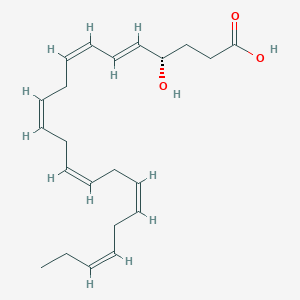
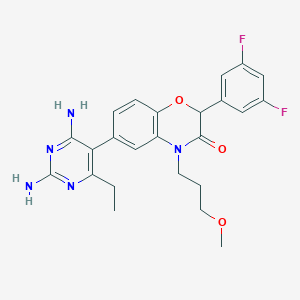
![N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-[(2R,6S)-2-chloro-6-hydroxy-5-[(2-pyridin-2-ylethyl)amino]-3,6-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B10759044.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)

![(2R,3S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10759058.png)
